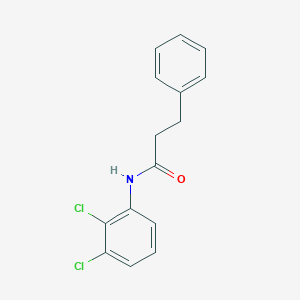
N-(2,3-dichlorophenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichlorophenyl)-3-phenylpropanamide, also known as DCPA, is a synthetic herbicide that is widely used in agriculture to control the growth of weeds. DCPA belongs to the family of amide herbicides and is known for its selective action on grassy weeds. The chemical formula of DCPA is C15H12Cl2NO, and its molecular weight is 305.17 g/mol.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-3-phenylpropanamide acts by inhibiting the growth of weeds by interfering with the synthesis of lipids in the plant cells. Specifically, N-(2,3-dichlorophenyl)-3-phenylpropanamide inhibits the activity of the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and can persist in soil and water for extended periods. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to have low mobility in soil and is not expected to leach into groundwater.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-3-phenylpropanamide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide has a well-understood mode of action, which allows for precise control of its effects on plant growth.
However, N-(2,3-dichlorophenyl)-3-phenylpropanamide also has some limitations for use in laboratory experiments. Its selectivity for grassy weeds may limit its usefulness in studies involving broadleaf plants. Additionally, N-(2,3-dichlorophenyl)-3-phenylpropanamide can be difficult to dissolve in water, which can make it challenging to administer in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving N-(2,3-dichlorophenyl)-3-phenylpropanamide. One area of interest is the development of new formulations of N-(2,3-dichlorophenyl)-3-phenylpropanamide that are more effective and environmentally friendly. Additionally, research could focus on the use of N-(2,3-dichlorophenyl)-3-phenylpropanamide in combination with other herbicides to improve weed control in crops. Finally, more studies are needed to investigate the long-term effects of N-(2,3-dichlorophenyl)-3-phenylpropanamide on soil and water quality.
Métodos De Síntesis
N-(2,3-dichlorophenyl)-3-phenylpropanamide can be synthesized by the reaction of 2,3-dichlorobenzoyl chloride with 3-phenylpropan-1-amine in the presence of a base such as triethylamine. The reaction yields N-(2,3-dichlorophenyl)-3-phenylpropanamide as a white crystalline solid with a melting point of 95-97°C.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-3-phenylpropanamide has been extensively studied for its herbicidal properties and its effects on the environment. Several studies have investigated the efficacy of N-(2,3-dichlorophenyl)-3-phenylpropanamide in controlling the growth of weeds in various crops such as soybeans, corn, and cotton. N-(2,3-dichlorophenyl)-3-phenylpropanamide has been shown to be effective against a wide range of grassy weeds, including annual bluegrass, barnyardgrass, and crabgrass.
Propiedades
Número CAS |
6162-17-0 |
|---|---|
Nombre del producto |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
Fórmula molecular |
C15H13Cl2NO |
Peso molecular |
294.2 g/mol |
Nombre IUPAC |
N-(2,3-dichlorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-7-4-8-13(15(12)17)18-14(19)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19) |
Clave InChI |
DOWQTIRZAPUFHE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)








